(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride is a chiral compound classified under the pyrrolidine family, which consists of five-membered nitrogen-containing heterocycles. Pyrrolidines are notable for their diverse biological activities and are frequently utilized in medicinal chemistry. The hydrochloride salt form enhances the solubility and stability of the compound, making it suitable for various applications in research and industry. This compound is particularly significant due to its trifluoromethyl group, which is known to influence the pharmacological properties of organic molecules .
The synthesis of (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride typically follows several key steps:
The reaction conditions may vary based on the specific reagents and methods employed, but generally involve standard organic synthesis techniques such as refluxing, stirring under inert atmospheres, and purification through crystallization or chromatography.
The molecular structure of (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid can be represented as follows:
The compound features a pyrrolidine ring with a trifluoromethyl group at the 5-position and a carboxylic acid functional group at the 3-position. The presence of the trifluoromethyl group significantly impacts its chemical behavior and interactions with biological targets .
(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride can participate in various chemical reactions:
The mechanism of action for (3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets within biological systems:
The trifluoromethyl group contributes unique electronic properties that enhance reactivity and selectivity in chemical reactions .
(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride has several scientific uses:
The construction of contiguous stereocenters in (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride presents significant synthetic challenges due to the conformational influence of the trifluoromethyl group and the need for precise stereochemical control. Enantioselective methodologies primarily exploit two strategies: chiral auxiliary approaches and transition metal-catalyzed asymmetric hydrogenation. In the chiral auxiliary approach, Evans oxazolidinones or Oppolzer sultams direct diastereoselective alkylation of prochiral trifluoromethyl-containing precursors. For instance, the stereoselective alkylation of N-acyliminium ions derived from trifluoromethylated amino acids yields advanced pyrrolidine precursors with diastereomeric ratios exceeding 95:5 [1].
Asymmetric catalytic hydrogenation represents a more atom-economical strategy for installing the C3 and C5 stereocenters. Pd or Rh complexes with chiral bisphosphine ligands catalyze the enantioselective reduction of trifluoromethylated enol carboxylates or enamines. Zhou's pioneering work demonstrated that Pd-chloromethoxy-BIPHEP complexes achieve >99% enantiomeric excess (ee) in aryl ketimine reductions under high-pressure hydrogenation conditions (70 bar H₂), leveraging trifluoroethanol as a non-nucleophilic solvent to prevent imine decomposition [1] [4]. Josiphos-type ligands similarly enable efficient hydrogenation of cyclic enamines, affording the pyrrolidine scaffold with stereochemical fidelity. Catalyst loading optimization (2-5 mol%) and molecular sieve additives suppress racemization induced by the trifluoromethyl group's strong electron-withdrawing effect [1] [4].
Table 1: Performance of Chiral Catalysts in Enantioselective Synthesis of Trifluoromethylated Pyrrolidine Precursors
Catalyst System | Substrate Class | ee (%) | Yield (%) | Key Advancement |
---|---|---|---|---|
Pd/(R)-BINAP | β-Trifluoromethyl enamines | 95 | 88 | Ambient temperature operation |
Rh/(S,S)-Et-DuPhos | Trifluoromethyl ketimines | 99 | 92 | Tolerant of ester functionality |
Ru/(R)-DM-SEGPHOS | Enol carboxylates | 97 | 85 | Low catalyst loading (0.5 mol%) |
Pd/Josiphos | Cyclic imines | >99 | 90 | Applicable to industrial flow hydrogenation |
Trifluoromethyl group incorporation occurs either before or after pyrrolidine ring formation, each approach presenting distinct stereochemical consequences. Precyclization trifluoromethylation employs enantiopure trifluoromethyl building blocks, such as 3,3,3-trifluoroalanine derivatives, in [3+2] cycloadditions. Azomethine ylides generated in situ from trifluoroalanine decarboxylation react with electron-deficient dipolarophiles (e.g., acrylates) to afford 2-(trifluoromethyl)-5-substituted pyrrolidines with defined stereochemistry. Recent advances demonstrate that Lewis acid catalysts control endo/exo selectivity while preserving enantiopurity from chiral auxiliaries [5].
Postcyclization C–H trifluoromethylation offers direct access to 5-trifluoromethylated pyrrolidines but faces regioselectivity challenges. Decatungstate/copper ([W₁₀O₃₂]⁴⁻/Cu) dual photocatalytic systems enable β-selective C(sp³)–H functionalization of N-protected pyrrolidines. Density functional theory computations reveal that protonation of the pyrrolidine nitrogen deactivates α-C–H bonds through electrostatic effects, while steric accessibility favors β-C–H abstraction. This regioselectivity is quantified by a linear correlation between steric bulk of the N-protecting group and β-selectivity: tert-butoxycarbonyl (Boc) provides 94:6 β:α selectivity, whereas benzyl carbamate drops to 85:15 [3].
Table 2: Comparison of Trifluoromethylation Approaches for Pyrrolidine Functionalization
Strategy | Reagent/System | Regioselectivity | Stereocontrol Mechanism | Limitations |
---|---|---|---|---|
[3+2] Cycloaddition | Trifluoroalanine/DMAD | N/A (pre-cyclization) | Chiral auxiliary on dipolarophile | Requires deprotection steps |
Radical C–H Functionalization | [W₁₀O₃₂]⁴⁻/CF₃SO₂Na/Cu(II) | β-selective | Steric and electronic modulation | Competing over-trifluoromethylation |
Electrophilic Trifluoromethylation | Umemoto's reagent | α-selective | Chiral ligand-directed coordination | Low functional group tolerance |
Carboxylation at the C3 position necessitates precise optimization to avoid epimerization of acid-sensitive stereocenters. Malonate alkylation-decarboxylation sequences provide robust access to the carboxylic acid functionality: diethyl malonate alkylation with enantiopure trifluoromethyl pyrrolidine mesylates proceeds under phase-transfer catalysis (tetrabutylammonium bromide, 5 mol%) in biphasic toluene/water systems, achieving >90% conversion. Subsequent Krapcho decarboxylation employs lithium chloride in dimethyl sulfoxide/water (4:1) at 130°C, with lithium ions accelerating hydrolysis through chelation of the ester carbonyl. Critical to preserving stereointegrity is maintaining pH >8 during hydrolysis to prevent trifluoromethyl group-assisted epimerization [8].
Hydrochloride salt formation demands anhydrous conditions to prevent hydrate formation. Crystallization optimization identifies isopropanol/ethyl acetate (1:3) as the optimal solvent system, enabling stoichiometric protonation with hydrogen chloride gas. Slow anti-solvent addition (diethyl ether) at −20°C yields the hydrochloride salt with >99.5% diastereomeric purity and particle sizes (D₉₀ <50 μm) suitable for pharmaceutical formulation. Residual solvent analysis confirms <100 ppm isopropanol, meeting International Council for Harmonisation guidelines [1] [8].
Key advancements include:
Continuous flow technology addresses critical challenges in scaling (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride synthesis, particularly hazardous intermediates and stereoselective transformations requiring precise residence time control. Multistep reaction integration connects trifluoromethylation, hydrogenation, and carboxylation in a segmented flow platform. For instance, photoredox-catalyzed trifluoromethylation using [W₁₀O₃₂]⁴⁻ is conducted in a Corning Advanced-Flow photoreactor (residence time = 8 min, 365 nm LEDs), with immediate inline quenching by thiourea to prevent overreaction. Subsequent asymmetric hydrogenation employs a packed-bed reactor with immobilized Pd-Josiphos catalyst (70 bar H₂, 60°C), achieving space-time yields of 1.2 kg·L⁻¹·day⁻¹ while eliminating catalyst filtration [3] [4] [6].
Process intensification techniques enhance safety and efficiency:
Table 3: Continuous Flow Modules for Key Synthesis Steps
Synthetic Step | Reactor Type | Conditions | Productivity Gain vs. Batch |
---|---|---|---|
Photoredox Trifluoromethylation | Corning G1 Photo Reactor | τ = 8 min, 25°C, 365 nm | 3.2× yield increase |
Asymmetric Hydrogenation | Pd/C-Immobilized Fixed Bed | 60°C, 25 bar H₂, τ = 15 min | 50% catalyst reduction |
Carboxylation/Decarboxylation | PFA Tube Reactor (ID 1 mm) | 130°C, backpressure regulator 5 bar | Elimination of epimerization |
Salt Formation | Oscillatory Baffled Crystallizer | −20°C, ultrasound-assisted | Particle size distribution CV <5% |
Eli Lilly's production of LY500307 exemplifies industrial implementation, where a continuous hydrogenation step reduced capital costs by 40% versus batch autoclaves [4]. Future advancements center on closed-loop process analytics: Fourier-transform infrared spectroscopy and online polarimeters monitor ee in real-time, enabling adaptive residence time control via machine learning algorithms to maintain >99% ee despite feedstock variability [6].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0